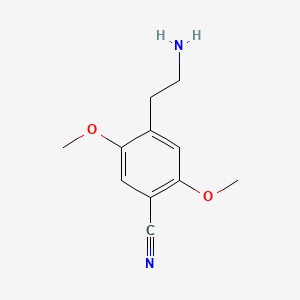
2,5-Dimethoxy-4-cyanophenethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethoxy-4-cyanophenethylamine: is a synthetic compound belonging to the phenethylamine class. It is structurally characterized by the presence of two methoxy groups at the 2 and 5 positions and a cyano group at the 4 position on the phenyl ring. This compound is known for its psychoactive properties and has been studied for its potential effects on the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethoxy-4-cyanophenethylamine typically involves multiple steps. One common method starts with the Friedel-Crafts reaction between 1,4-dimethoxybenzene and chloracetyl chloride to produce alpha-chloro-2,5-dimethoxyacetophenone. This intermediate is then reacted with methenamine to form alpha-amino-2,5-dimethoxyacetophenone, which is subsequently reduced to yield 2,5-dimethoxyphenethylamine .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethoxy-4-cyanophenethylamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products:
Oxidation: Produces corresponding carboxylic acids or ketones.
Reduction: Yields primary amines or alcohols.
Substitution: Results in various substituted phenethylamines.
Scientific Research Applications
2,5-Dimethoxy-4-cyanophenethylamine has been extensively studied for its applications in various fields:
Chemistry:
- Used as a precursor in the synthesis of other complex organic molecules.
- Employed in studies of reaction mechanisms and kinetics .
Biology:
- Investigated for its effects on neurotransmitter systems, particularly serotonin receptors.
- Used in research on neuroplasticity and synaptogenesis .
Medicine:
- Explored for potential therapeutic applications in treating psychiatric disorders.
- Studied for its hallucinogenic properties and potential use in psychotherapy .
Industry:
- Utilized in the development of new materials and chemical processes.
- Applied in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The primary mechanism of action of 2,5-Dimethoxy-4-cyanophenethylamine involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to the activation of intracellular signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway and the mitogen-activated protein kinase (MAPK) pathway. These pathways result in the phosphorylation of cyclic adenosine monophosphate response element-binding protein (CREB), which in turn regulates the expression of genes associated with neuronal plasticity and synaptogenesis .
Comparison with Similar Compounds
- 2,5-Dimethoxy-4-bromophenethylamine (2C-B)
- 2,5-Dimethoxy-4-iodophenethylamine (2C-I)
- 2,5-Dimethoxy-4-methylamphetamine (DOM)
- N-(2-methoxybenzyl)-2,5-dimethoxy-4-iodophenethylamine (25I-NBOMe)
Uniqueness: 2,5-Dimethoxy-4-cyanophenethylamine is unique due to the presence of the cyano group at the 4 position, which influences its pharmacological properties and receptor binding affinity. This structural feature distinguishes it from other similar compounds and contributes to its specific effects on the central nervous system .
Properties
CAS No. |
88441-07-0 |
|---|---|
Molecular Formula |
C11H14N2O2 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
4-(2-aminoethyl)-2,5-dimethoxybenzonitrile |
InChI |
InChI=1S/C11H14N2O2/c1-14-10-6-9(7-13)11(15-2)5-8(10)3-4-12/h5-6H,3-4,12H2,1-2H3 |
InChI Key |
OGWCKYKYGQORLF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1CCN)OC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


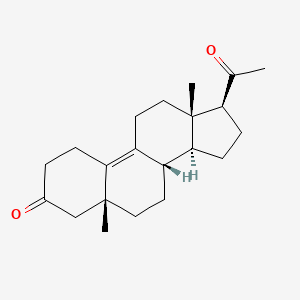
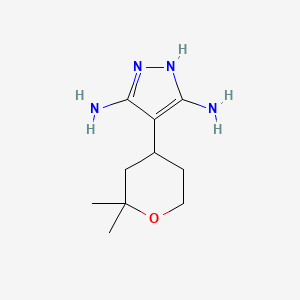
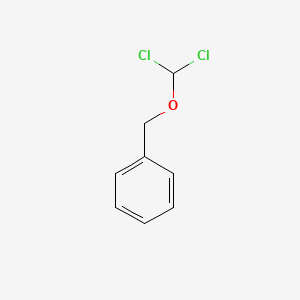

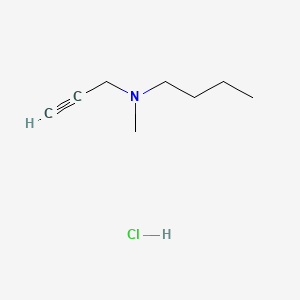
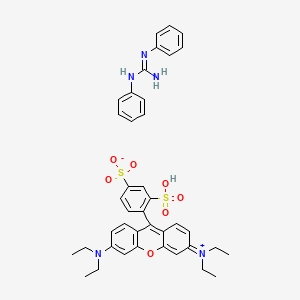
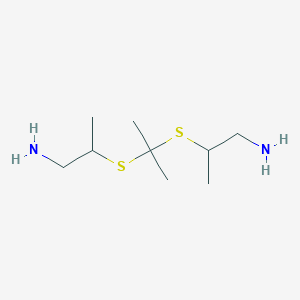
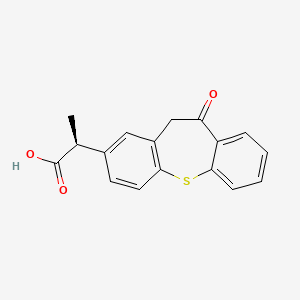
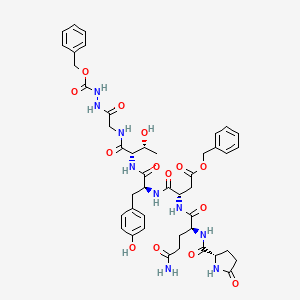

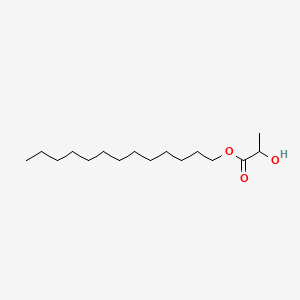
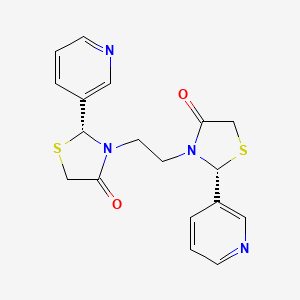
![[(2R,3S,5R)-5-[5-(2-chloroethyl)-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl 2-dimethoxyphosphorylacetate](/img/structure/B12734677.png)

